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molecular formula C7H7N3O B2391360 (4-Azidophenyl)methanol CAS No. 31499-54-4

(4-Azidophenyl)methanol

Cat. No. B2391360
M. Wt: 149.153
InChI Key: GEKVUCLUCOBNIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08802738B2

Procedure details

For example, 4-azidobenzylphosphorylcholine was made as follows: 4-aminobenzyl alcohol was treated with HCl and reacted with sodium nitrate, followed by sodium azide to yield 4-azidobenzyl alcohol. The product was recovered in 55% yield as a brown solid and purified by column chromatography. The product was characterized by NMR and IR. 4-azidobenzyl alcohol was treated with triethylamine, and 2-chloro-2-oxo-1,3,2-dioxaphospholane (COP) was added to the solution. The resulting compound was reacted with trimethylamine to yield the final product of 4-azidobenzylphosphorylcholine. The final product was obtained as a pale brown powder in 60% yield and characterized by NMR and IR.
Name
4-azidobenzylphosphorylcholine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]([C:4]1[CH:19]=[CH:18][C:7]([CH2:8]P(=C(C[N+](C)(C)C)O)=O)=[CH:6][CH:5]=1)=[N+:2]=[N-:3].NC1C=CC(C[OH:26])=CC=1.Cl.[N+]([O-])([O-])=O.[Na+].[N-]=[N+]=[N-].[Na+]>>[N:1]([C:4]1[CH:19]=[CH:18][C:7]([CH2:8][OH:26])=[CH:6][CH:5]=1)=[N+:2]=[N-:3] |f:3.4,5.6|

Inputs

Step One
Name
4-azidobenzylphosphorylcholine
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])C1=CC=C(CP(=O)=C(O)C[N+](C)(C)C)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(CO)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])C1=CC=C(CO)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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